REACTION_CXSMILES
|
Br[C:2]1[C:3]([Cl:8])=[N:4][CH:5]=[CH:6][CH:7]=1.[CH3:9][O:10][CH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.CC1(C)C2C=CC=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=2OC2C1=CC=CC=2P(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:8][C:3]1[C:2]([N:14]2[CH2:15][CH2:16][CH:11]([O:10][CH3:9])[CH2:12][CH2:13]2)=[CH:7][CH:6]=[CH:5][N:4]=1 |f:3.4,6.7.8.9.10|
|
Name
|
|
Quantity
|
620 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=CC1)Cl
|
Name
|
|
Quantity
|
371 mg
|
Type
|
reactant
|
Smiles
|
COC1CCNCC1
|
Name
|
|
Quantity
|
186 mg
|
Type
|
reactant
|
Smiles
|
CC1(C2=CC=CC(=C2OC=2C(=CC=CC12)P(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
464 mg
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
6442 μL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
147 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
CUSTOM
|
Details
|
sparged with argon for 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through a pad of celite
|
Type
|
CUSTOM
|
Details
|
purified by chromatography through a Redi-Sep pre-packed silica gel column (40 g)
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0% to 40% EtOAc in hexane
|
Type
|
CUSTOM
|
Details
|
to provide 2-chloro-3-(4-methoxypiperidin-1-yl) as orange oil
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=CC=C1N1CCC(CC1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |